Cas no 2228379-06-2 (tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)

Tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate is a specialized carbamate derivative featuring a cyclopropyl and tert-butyl-protected amine structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both the tert-butyloxycarbonyl (Boc) protecting group and the sterically hindered cyclopropyl-amine moiety enhances its stability and selectivity in multi-step synthetic routes. Its structural complexity allows for precise modifications, making it valuable for developing targeted therapeutics, particularly in protease inhibition or receptor modulation. The compound’s well-defined reactivity profile ensures reproducibility in complex transformations.
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate structure
2228379-06-2 structure
商品名:tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
CAS番号:2228379-06-2
MF:C14H28N2O2
メガワット:256.384324073792
CID:6036865
PubChem ID:165829086

tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • 2228379-06-2
    • EN300-1898567
    • tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
    • インチ: 1S/C14H28N2O2/c1-10(14(8-9-14)13(5,6)15)16(7)11(17)18-12(2,3)4/h10H,8-9,15H2,1-7H3
    • InChIKey: MRJULBGCTLGKFR-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N(C)C(C)C1(C(C)(C)N)CC1)=O

計算された属性

  • せいみつぶんしりょう: 256.215078140g/mol
  • どういたいしつりょう: 256.215078140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.6Ų

tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898567-10.0g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
10g
$5528.0 2023-06-01
Enamine
EN300-1898567-0.5g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
0.5g
$1234.0 2023-06-01
Enamine
EN300-1898567-0.1g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
0.1g
$1131.0 2023-06-01
Enamine
EN300-1898567-0.05g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
0.05g
$1080.0 2023-06-01
Enamine
EN300-1898567-0.25g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
0.25g
$1183.0 2023-06-01
Enamine
EN300-1898567-2.5g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
2.5g
$2520.0 2023-06-01
Enamine
EN300-1898567-1.0g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
1g
$1286.0 2023-06-01
Enamine
EN300-1898567-5.0g
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
2228379-06-2
5g
$3728.0 2023-06-01

tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate 関連文献

tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamateに関する追加情報

tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate: A Comprehensive Overview

tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate, also known by its CAS number 2228379-06-2, is a complex organic compound with a diverse range of applications in various scientific and industrial fields. This compound has garnered significant attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to this compound.

The molecular structure of tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate is characterized by a cyclopropane ring fused with an ethyl group and substituted with a tert-butyl carbamate moiety. This structure confers the compound with unique electronic and steric properties, making it highly versatile for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel drugs targeting specific cellular pathways.

One of the most notable advancements in the study of this compound involves its application in drug discovery. Researchers have explored its potential as a building block for creating bioisosteres—molecules that share similar physical properties but differ chemically—which can enhance drug efficacy and reduce side effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated how derivatives of this compound can be used to design inhibitors for kinase enzymes, which are crucial targets in cancer therapy.

In addition to its pharmaceutical applications, tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been extensively investigated. A recent breakthrough involves its use in developing environmentally friendly pesticides that degrade rapidly under natural conditions, minimizing their impact on non-target species and ecosystems.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and carbonyl condensations. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling have significantly improved the efficiency and yield of these processes. For example, a 2023 paper in Nature Communications reported a novel method using palladium catalysts to synthesize this compound with unprecedented precision and scalability.

Beyond its practical applications, the study of tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate has contributed to our understanding of cyclopropane chemistry. Cyclopropane rings are known for their strained geometry, which can lead to unusual reactivity. By examining how substituents on the cyclopropane ring influence reactivity, researchers have gained insights into designing more efficient chemical reactions and predicting molecular behavior under various conditions.

In conclusion, tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate, CAS number 2228379-06-2, stands as a testament to the ingenuity of modern chemistry. Its diverse applications across pharmaceuticals, agrochemicals, and materials science highlight its importance as both a research tool and an industrial product. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even greater role in shaping future innovations across multiple disciplines.

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